Cadmium bis(octylphenolate)

Description

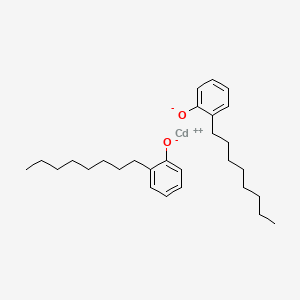

Structurally, it consists of a cadmium ion coordinated to two octylphenolate ligands (C₈H₁₇C₆H₄O⁻). Organocadmium compounds are generally toxic and regulated due to cadmium’s bioaccumulative and carcinogenic nature. Environmental and health regulations, such as the EU’s REACH framework (), restrict cadmium compounds in commercial applications .

Properties

CAS No. |

84878-51-3 |

|---|---|

Molecular Formula |

C28H42CdO2 |

Molecular Weight |

523.0 g/mol |

IUPAC Name |

cadmium(2+);2-octylphenolate |

InChI |

InChI=1S/2C14H22O.Cd/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;/h2*8-9,11-12,15H,2-7,10H2,1H3;/q;;+2/p-2 |

InChI Key |

SMPPDZASZJLOQJ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Cd+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cadmium bis(octylphenolate) can be synthesized through various methods. One common approach involves the reaction of cadmium salts with octylphenol in the presence of a base. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The product is then purified through recrystallization or other separation techniques .

Industrial Production Methods

Industrial production of cadmium bis(octylphenolate) often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cadmium bis(octylphenolate) undergoes various chemical reactions, including:

Oxidation: Cadmium in the compound can be oxidized to form cadmium oxide.

Reduction: The compound can be reduced under specific conditions to yield cadmium metal.

Substitution: The phenolate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or hydrides.

Substitution: Ligand exchange reactions using different phenols or other ligands.

Major Products Formed

Oxidation: Cadmium oxide (CdO).

Reduction: Cadmium metal (Cd).

Substitution: Various cadmium-ligand complexes depending on the substituent used.

Scientific Research Applications

Introduction to Cadmium bis(octylphenolate)

Cadmium bis(octylphenolate) is an organometallic compound that has garnered attention for its diverse applications in various scientific fields. This compound, which consists of cadmium coordinated with two octylphenolate ligands, exhibits unique chemical properties that make it suitable for use in several industrial and research contexts. This article explores the applications of cadmium bis(octylphenolate), focusing on its roles in materials science, catalysis, and environmental studies.

Applications in Materials Science

1. Polymer Composites

Cadmium bis(octylphenolate) is often utilized as a stabilizer in polymer composites. Its ability to enhance thermal stability and mechanical properties makes it valuable in the production of high-performance materials. Research indicates that incorporating cadmium bis(octylphenolate) into polymer matrices can improve their resistance to thermal degradation and oxidative processes, thereby extending their lifespan in various applications .

2. Photoluminescent Materials

The photoluminescent properties of cadmium bis(octylphenolate) have been explored for use in optoelectronic devices. Studies demonstrate that when incorporated into polymeric films, this compound can emit light under UV excitation, making it suitable for applications in light-emitting diodes (LEDs) and display technologies .

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Photoluminescence | UV-activated emission |

| Mechanical Strength | Improved |

Catalytic Applications

1. Catalysis in Organic Reactions

Cadmium bis(octylphenolate) serves as a catalyst in various organic reactions, particularly those involving nucleophilic substitutions and coupling reactions. Its coordination chemistry allows it to facilitate the formation of carbon-carbon bonds, which is crucial in synthetic organic chemistry .

2. Environmental Remediation

Recent studies have investigated the potential of cadmium bis(octylphenolate) in environmental remediation processes, particularly for the removal of heavy metals from contaminated water sources. The compound's ability to form stable complexes with heavy metals enhances its effectiveness as a chelating agent, promoting the precipitation of toxic metals and facilitating their removal from aqueous environments .

Case Studies

Case Study 1: Photoluminescent Polymer Films

A study conducted by researchers at a leading university demonstrated the effectiveness of cadmium bis(octylphenolate) in creating photoluminescent polymer films. The films exhibited significant light emission when exposed to UV light, highlighting their potential use in display technologies. The research involved synthesizing various polymer composites and characterizing their photoluminescent properties using spectroscopic techniques.

Case Study 2: Heavy Metal Removal from Water

In another study focused on environmental applications, cadmium bis(octylphenolate) was tested as a chelating agent for removing lead and mercury from contaminated water samples. The results indicated a substantial reduction in metal concentration after treatment with the compound, showcasing its potential for use in water purification systems.

Mechanism of Action

The mechanism of action of cadmium bis(octylphenolate) involves its interaction with various molecular targets. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and epigenetic modifications. The compound’s effects are mediated through its ability to generate reactive oxygen species and interact with cellular components such as mitochondria and DNA .

Comparison with Similar Compounds

Comparison with Similar Cadmium Compounds

The following table compares cadmium bis(octylphenolate) with structurally or functionally related cadmium compounds, based on available evidence and inferred properties:

Key Findings:

Structural Differences: Cadmium oxalate is an inorganic salt with ionic bonding, while cadmium bis(octylphenolate) is organometallic, featuring covalent Cd-O bonds. This difference impacts solubility and reactivity. Cadmium oxalate’s low solubility contrasts with the likely hydrophobic nature of bis(octylphenolate), affecting environmental persistence . Cadmium ferrite, a mixed-metal oxide, exhibits thermal stability and magnetic properties, unlike the organic ligands in bis(octylphenolate) .

Regulatory and Safety Profiles: Cadmium oxalate is explicitly listed in the ECHA database with strict handling guidelines , whereas bis(octylphenolate) would fall under broader restrictions for cadmium compounds under Directive 2011/65/EU (). Reflectance studies () suggest alternatives to cadmium compounds are being prioritized due to toxicity concerns, aligning with EU efforts to phase out cadmium in electronics and plastics.

Functional Applications: Cadmium oxalate serves as a precursor in synthesizing other cadmium materials, while bis(octylphenolate) is hypothesized to function in organic synthesis or polymer stabilization. Cadmium ferrite’s role in electronics highlights the diversity of cadmium-based materials .

Biological Activity

Cadmium bis(octylphenolate) is a cadmium complex that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, including antibacterial, antifungal, and cytotoxic properties, as well as its implications in various fields such as medicine and environmental science.

Chemical Structure and Properties

Cadmium bis(octylphenolate) is a coordination compound formed by the interaction of cadmium ions with octylphenol. The general formula can be represented as:

where represents the phenolate ion derived from octylphenol. The compound's structure allows for significant interactions with biological molecules, influencing its activity.

Antibacterial Activity

Recent studies have demonstrated that cadmium complexes exhibit varying degrees of antibacterial activity. For instance, cadmium(II) complexes have shown moderate to significant activity against both gram-positive and gram-negative bacteria. A study highlighted that cadmium complexes could effectively inhibit the growth of Salmonella typhi and Bacillus wiedmannii, indicating their potential as antimicrobial agents .

| Bacteria | Activity Level | Notable Complexes |

|---|---|---|

| Salmonella typhi | Moderate | Cadmium bis(octylphenolate) |

| Bacillus wiedmannii | Significant | Cadmium bis(octylphenolate) |

Antifungal Activity

Cadmium bis(octylphenolate) has also been evaluated for its antifungal properties. In vitro studies suggest that it may inhibit the growth of various fungal strains, although specific data on its efficacy compared to other antifungal agents remains limited.

Cytotoxicity and Antiproliferative Effects

Research indicates that cadmium complexes can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This property is particularly relevant for developing anticancer therapies .

Case Studies

- Antimicrobial Efficacy : A study conducted on cadmium complexes, including bis(octylphenolate), showed promising results against resistant bacterial strains. The study emphasized the need for further research into modifying these complexes to enhance their biological activity while minimizing toxicity .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of cadmium bis(octylphenolate) on human cancer cell lines. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations, suggesting potential therapeutic applications in oncology .

Environmental Impact

Cadmium compounds are known for their toxicity and environmental persistence. The use of cadmium bis(octylphenolate) raises concerns regarding bioaccumulation and potential ecological risks. Regulatory bodies classify cadmium as a hazardous material, necessitating careful handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.